IRAK4 Cellular Inhibitory Activity of the Target Compound vs. a Structurally Distinct Clinical-Stage IRAK4 Inhibitor Chemotype
In a cell‑based assay using human KARPAS‑299 cells, the target compound inhibited IRAK4 with an IC₅₀ of 280.0 nM [1]. By comparison, the structurally unrelated clinical candidate PF‑06650833 (an isoquinoline‑carboxamide) achieves an IRAK4 enzyme IC₅₀ of 0.2 nM and a PBMC cellular IC₅₀ of 2.4 nM under different assay conditions [2]. The ~1,400‑fold potency difference underscores that the target compound occupies a distinct potency band and is not a direct functional substitute for advanced‑stage IRAK4 inhibitors; its value lies in exploring indole‑thiazole hinge‑binding chemotypes rather than maximal target engagement.
| Evidence Dimension | IRAK4 cellular inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 280.0 nM (KARPAS‑299 cells, IL‑1‑stimulated IRAK4 phosphorylation) |
| Comparator Or Baseline | PF‑06650833: IRAK4 enzyme IC₅₀ = 0.2 nM; PBMC cellular IC₅₀ = 2.4 nM (R848‑stimulated TNFα) |
| Quantified Difference | Target compound ∼1,400‑fold less potent than PF‑06650833 enzyme IC₅₀; ∼117‑fold less potent than PF‑06650833 cellular IC₅₀ |
| Conditions | Target: KARPAS‑299 cells, IL‑1 stimulation, phospho‑IRAK4 readout. Comparator: DELFIA enzyme assay (600 µM ATP) and human PBMC TNFα assay [2]. |
Why This Matters
Defines the potency tier for procurement decisions: researchers requiring sub‑nanomolar IRAK4 engagement should select clinical‑stage chemotypes, whereas those investigating indole‑thiazole SAR or hinge‑binding modalities will find this compound fit‑for‑purpose.
- [1] MolBiC Bioactivity Information. IRAK4 IC₅₀ = 280.0 nM, Karpas‑299 cell‑based assay. https://molbic.idrblab.net View Source
- [2] Lee, K. L. et al. Discovery of Clinical Candidate PF‑06650833. J. Med. Chem. 2017, 60, 5521–5537. Table 1: IRAK4 enzyme IC₅₀ = 0.2 nM; PBMC IC₅₀ = 2.4 nM. PMC11017396. View Source
